molecular formula C13H16N2O2 B2444757 N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034393-71-8

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2444757
CAS No.: 2034393-71-8
M. Wt: 232.283
InChI Key: QJXGDIQDKZLEST-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes cyclopropyl groups and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with cyclopropylamine and cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isonicotinamide compounds .

Scientific Research Applications

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide include other isonicotinamide derivatives, such as:

  • 5-chloro-N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
  • 2-chloro-N-cyclopropyl-3-(cyclopropylmethoxy)isonicotinamide

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of cyclopropyl groups, which may confer unique chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-11-3-4-11)10-5-6-14-12(7-10)17-8-9-1-2-9/h5-7,9,11H,1-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXGDIQDKZLEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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